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molecular formula H2O5SZn B176579 Zinc sulfate monohydrate CAS No. 16788-42-4

Zinc sulfate monohydrate

Cat. No. B176579
M. Wt: 179.5 g/mol
InChI Key: RNZCSKGULNFAMC-UHFFFAOYSA-L
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Patent
US08951327B2

Procedure details

The mill base is prepared by milling a mixture of Sulphur (30%), Zinc sulphate monohydrate (50%) and Magnesium sulphate monohydrate (10%) Naphthalene sulfonate condensate (Tammol DN) (4%) Lignin sulfonate (Reax 100) (5%), and Napthalene sulfonate (1%) and the mixture is spray granulated as in Example 1 to get water dispersible granules of Sulphur 30%+Zinc Sulphate 50%+Magnesium sulphate 10%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Magnesium sulphate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Lignin sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Sulphur
Yield
30%
Name
Zinc Sulphate
Yield
50%
Name
Magnesium sulphate
Yield
10%

Identifiers

REACTION_CXSMILES
[S:1].O.[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Zn+2:8].O.[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Mg+2:15]>O>[S:1].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Zn+2:8].[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Mg+2:15] |f:1.2.3,4.5.6,9.10,11.12,^3:0,16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.S(=O)(=O)([O-])[O-].[Zn+2]
Name
Magnesium sulphate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.S(=O)(=O)([O-])[O-].[Mg+2]
Name
Lignin sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mill base is prepared by milling

Outcomes

Product
Name
Sulphur
Type
product
Smiles
[S]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%
Name
Zinc Sulphate
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Magnesium sulphate
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08951327B2

Procedure details

The mill base is prepared by milling a mixture of Sulphur (30%), Zinc sulphate monohydrate (50%) and Magnesium sulphate monohydrate (10%) Naphthalene sulfonate condensate (Tammol DN) (4%) Lignin sulfonate (Reax 100) (5%), and Napthalene sulfonate (1%) and the mixture is spray granulated as in Example 1 to get water dispersible granules of Sulphur 30%+Zinc Sulphate 50%+Magnesium sulphate 10%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Magnesium sulphate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Lignin sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
30%
Yield
50%
Yield
10%

Identifiers

REACTION_CXSMILES
[S:1].O.[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Zn+2:8].O.[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Mg+2:15]>O>[S:1].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Zn+2:8].[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Mg+2:15] |f:1.2.3,4.5.6,9.10,11.12,^3:0,16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.S(=O)(=O)([O-])[O-].[Zn+2]
Name
Magnesium sulphate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.S(=O)(=O)([O-])[O-].[Mg+2]
Name
Lignin sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mill base is prepared by milling

Outcomes

Product
Name
Type
product
Smiles
[S]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zn+2]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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